Tetraethylammonium thiocyanate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
4587-19-3 |
|---|---|
Molecular Formula |
C9H20N2S |
Molecular Weight |
188.34 g/mol |
IUPAC Name |
tetraethylazanium;thiocyanate |
InChI |
InChI=1S/C8H20N.CHNS/c1-5-9(6-2,7-3)8-4;2-1-3/h5-8H2,1-4H3;3H/q+1;/p-1 |
InChI Key |
SCSJEBFMSZHPTH-UHFFFAOYSA-M |
SMILES |
CC[N+](CC)(CC)CC.C(#N)[S-] |
Canonical SMILES |
CC[N+](CC)(CC)CC.C(#N)[S-] |
Other CAS No. |
4587-19-3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Tetraethylammonium Thiocyanate and Its Derivatives
Direct Synthesis Protocols for Tetraethylammonium (B1195904) Thiocyanate (B1210189)
Tetraethylammonium thiocyanate is a quaternary ammonium (B1175870) salt that can be synthesized through straightforward metathesis, or salt exchange, reactions. oup.comwikipedia.org The principle of these methods relies on the selection of solvents where the desired product is soluble, while an inorganic byproduct is insoluble, thus driving the reaction to completion. wikipedia.org
The most common preparative route involves the reaction between a tetraethylammonium halide, such as tetraethylammonium chloride, and an alkali metal thiocyanate, like potassium thiocyanate, in a non-aqueous solvent. oup.com Methanol (B129727) is a frequently used solvent for this purpose. oup.com
The reaction is as follows: (C₂H₅)₄N⁺Cl⁻ + K⁺SCN⁻ → (C₂H₅)₄N⁺SCN⁻ + KCl(s)
In this system, tetraethylammonium chloride and potassium thiocyanate are dissolved in methanol. Upon mixing, the less soluble potassium chloride precipitates out of the solution, leaving the desired this compound dissolved in the methanolic medium. oup.com Optimization of this synthesis involves ensuring the starting materials are anhydrous to prevent contamination with water and using a stoichiometric or slight excess of potassium thiocyanate to ensure complete conversion of the tetraethylammonium salt. The reaction is typically carried out with stirring at room temperature.
An alternative, analogous method involves the reaction of tetramethylammonium (B1211777) hydroxide (B78521) with ammonium thiocyanate, which proceeds via an acid-base reaction followed by metathesis. wikipedia.org This principle can be adapted for this compound synthesis.
Table 1: Summary of Direct Synthesis Protocol for this compound
| Reactant 1 | Reactant 2 | Solvent | Key Condition | Product | Byproduct |
| Tetraethylammonium Chloride | Potassium Thiocyanate | Methanol | Stirring at room temp. | This compound | Potassium Chloride (precipitate) |
Obtaining research-grade this compound requires careful purification and crystallization steps. oup.comcyberleninka.ruresearchgate.net
Initial Purification: The primary purification step is the removal of the precipitated inorganic salt (e.g., potassium chloride) by filtration. oup.com
Crystallization: The filtrate, a methanolic solution of this compound, is then concentrated. oup.com Slow evaporation of the solvent is a crucial technique used to obtain crystals. cyberleninka.ruresearchgate.net The solution is often left in a desiccator to allow for gradual solvent removal, which promotes the formation of well-defined, high-purity crystals. oup.com
Recrystallization: For higher purity, the crude crystalline product can be redissolved in a minimal amount of a suitable hot solvent (like methanol or an ethanol (B145695)/ether mixture) and allowed to cool slowly. This process of recrystallization helps in removing any remaining soluble impurities. The quality of the final crystalline product is essential for its use in sensitive applications, such as the synthesis of complex materials for X-ray diffraction studies. hamptonresearch.com
Synthesis of Metal-Thiocyanate Complexes Employing Tetraethylammonium Cations
This compound serves as an essential building block in coordination chemistry. The tetraethylammonium cation [(C₂H₅)₄N]⁺ acts as a large, non-coordinating counterion that can stabilize complex anionic metal-thiocyanate structures, facilitating their crystallization and structural analysis. cyberleninka.ruoup.comresearchgate.net The thiocyanate anion (SCN⁻) is an ambidentate ligand, capable of coordinating to metal centers through either the nitrogen or sulfur atom, or by bridging between two metal centers, leading to a rich variety of structural motifs. grafiati.com
The tetraethylammonium cation is instrumental in synthesizing complex platinum-thiocyanate salts. cyberleninka.ruresearchgate.netresearchgate.net A notable example is potassium tetraethylammonium hexathiocyanatoplatinate(IV), with the formula (Et₄N)(K)[Pt(SCN)₆]. cyberleninka.ruresearchgate.netresearchgate.net
This complex is synthesized by the reaction of potassium hexathiocyanatoplatinate(IV) with tetraethylammonium chloride in an aqueous acetonitrile (B52724) solution. cyberleninka.ruresearchgate.netresearchgate.net Although this method uses tetraethylammonium chloride instead of the thiocyanate salt directly, the thiocyanate ligands are already present in the platinum precursor. The tetraethylammonium cation is introduced to template the formation of the final crystalline product. cyberleninka.ruresearchgate.netresearchgate.net Slow evaporation of the solvent mixture yields large, red-brown crystals suitable for X-ray diffraction analysis. cyberleninka.ruresearchgate.netresearchgate.net
In the resulting crystal structure, the platinum ion has an octahedral coordination geometry, bonded to six thiocyanate ligands through their sulfur atoms. cyberleninka.ruresearchgate.netgrafiati.com The potassium cations are coordinated by the nitrogen atoms of the thiocyanate groups, and the entire structure forms a three-dimensional coordination polymer. cyberleninka.ruresearchgate.netgrafiati.com The large tetraethylammonium cations occupy the cells within this polymeric grid. cyberleninka.ruresearchgate.netgrafiati.com
Table 2: Synthesis of Potassium Tetraethylammonium Hexathiocyanatoplatinate(IV)
| Precursor 1 | Precursor 2 | Solvent | Crystallization Method | Product Formula |
| Potassium hexathiocyanatoplatinate(IV) | Tetraethylammonium chloride | Acetonitrile/Water | Slow evaporation | (Et₄N)(K)[Pt(SCN)₆] |
Tetraethylammonium cations are used to form and crystallize polymeric cadmium-thiocyanate complexes. oup.comoup.com The synthesis of tetraethylammonium tris(thiocyanato)cadmate(II), [(C₂H₅)₄N][Cd(SCN)₃], is achieved through the reaction of cadmium(II) thiocyanate and this compound. oup.comoup.com
The resulting structure is a one-dimensional polymer. oup.com In this complex, the cadmium atom exhibits a hexa-coordinated octahedral geometry, coordinating to three nitrogen atoms and three sulfur atoms. oup.com The coordination is achieved through bridging thiocyanate ions, which link adjacent cadmium atoms. Two SCN⁻ ions coordinate through their sulfur atoms, while one coordinates through its nitrogen atom to a single cadmium center. These bridging ligands create a linear polymeric chain. oup.com The tetraethylammonium ions are not directly bonded to the polymeric anion but are situated between the chains, providing charge balance electrostatically. oup.com
Table 3: Synthesis of Tetraethylammonium Tris(thiocyanato)cadmate(II)
| Precursor 1 | Precursor 2 | Product Formula | Metal Geometry | Structural Feature |
| Cadmium(II) thiocyanate | This compound | [(C₂H₅)₄N][Cd(SCN)₃] | Octahedral | Linear polymeric chain |
The role of this compound extends to the synthesis of nickel(II) coordination compounds. nih.goviucr.org A specific example is the preparation of tetraethylammonium [tris(1-pyrazolyl)methane tris(thiocyanato) nickelate(II)], (C₈H₂₀N)[Ni(NCS)₃(C₁₀H₁₀N₆)]. nih.goviucr.org
The synthesis was successfully achieved by replacing nickel chloride and tetrabutylammonium (B224687) thiocyanate with nickel trifluoromethanesulfonate (B1224126) and this compound, respectively. nih.gov The reaction involves dissolving nickel(II) trifluoromethanesulfonate in methanol, followed by the dropwise addition of a methanolic solution of the tris(pyrazolyl)methane ligand. nih.goviucr.org Finally, this compound is added to the stirred solution. nih.goviucr.org This procedure results in the isolation of blue monoclinic crystals of the title complex. nih.gov
Crystallographic analysis reveals that the complex consists of a tetraethylammonium cation and an anionic nickel complex. nih.goviucr.org The nickel(II) atom is in an octahedral environment, surrounded by three nitrogen atoms from the tripodal tris(pyrazolyl)methane ligand and three nitrogen atoms from the three thiocyanate ligands. nih.goviucr.org
Table 4: Synthesis of a Nickel(II)-Thiocyanate Complex
| Nickel Source | Ligand | Thiocyanate Source | Solvent | Product Anion |
| Nickel(II) trifluoromethanesulfonate | Tris(pyrazolyl)methane | This compound | Methanol | [Ni(NCS)₃(C₁₀H₁₀N₆)]⁻ |
Generation of Actinide(IV)-Thiocyanate Complexes
The generation of actinide(IV)-thiocyanate complexes often involves the reaction of an actinide(IV) salt with an excess of this compound in a suitable solvent. This methodology has been successfully employed for the synthesis of a range of homoleptic and heteroleptic actinide(IV) complexes.
Homoleptic octathiocyanato complexes of several actinide(IV) ions, including thorium(IV), uranium(IV), and plutonium(IV), have been synthesized and structurally characterized. nih.goviucr.org The general synthetic route involves the metathesis reaction between a hydrated actinide(IV) chloride and potassium thiocyanate in a methanolic medium to generate the actinide(IV) thiocyanate in solution. oup.com Subsequent addition of a large excess of this compound leads to the crystallization of the desired [Et₄N]₄[An(NCS)₈] complex (where An = Th, U, Pu). nih.govoup.com For instance, the uranium(IV) complex, [Et₄N]₄[U(NCS)₈], is synthesized by reacting uranium(IV) thiocyanate with this compound. sci-hub.se The resulting complexes are often crystalline solids. nih.govoup.com
In addition to homoleptic complexes, heteroleptic actinide(IV)-thiocyanate complexes have also been prepared using this compound. For example, the reaction of thorium(IV) nitrate (B79036) pentahydrate with tetrabutylammonium thiocyanate in ethanol yields a ten-coordinate complex, [NBu₄]₃[Th(NCS)₄(NO₃)₃]. iucr.org While this example uses tetrabutylammonium, it demonstrates the principle of using tetraalkylammonium thiocyanates to generate mixed-ligand actinide complexes.
The synthesis of neptunium(IV) thiocyanate complexes has also been reported, such as [N(CH₃)₄]₄[Np(NCS)₈], where tetramethylammonium thiocyanate was used. researchgate.net This suggests that this compound could similarly be employed for the synthesis of the corresponding neptunium(IV) complex.
The stability of the actinide(IV) oxidation state in the presence of thiocyanate is a crucial factor. For instance, in acidic solutions (pH<1), thiocyanate can rapidly reduce plutonium(IV) to plutonium(III). nih.gov However, the use of a large excess of this compound in the crystallization process favors the formation of the Pu(IV) complex, [Et₄N]₄[Pu(NCS)₈]. nih.gov
Table 1: Selected Actinide(IV)-Thiocyanate Complexes Synthesized with Tetraalkylammonium Thiocyanate
| Compound | Actinide Ion | Counter-ion | Coordination Number | Geometry | Reference |
| [Et₄N]₄[Th(NCS)₈] | Th(IV) | Tetraethylammonium | 8 | Isostructural with U(IV) complex | nih.goviucr.org |
| [Et₄N]₄[U(NCS)₈] | U(IV) | Tetraethylammonium | 8 | Cubic | iucr.orgsci-hub.senih.gov |
| [Et₄N]₄[Pu(NCS)₈] | Pu(IV) | Tetraethylammonium | 8 | Isostructural with U(IV) complex | nih.gov |
| [N(CH₃)₄]₄[Np(NCS)₈] | Np(IV) | Tetramethylammonium | 8 | Distorted tetragonal antiprism | researchgate.net |
| [NBu₄]₃[Th(NCS)₄(NO₃)₃] | Th(IV) | Tetrabutylammonium | 10 | Irregular | iucr.org |
Coordination Chemistry and Structural Elucidation of Tetraethylammonium Thiocyanate Complexes
Coordination Chemistry of f-block Elements with Thiocyanate (B1210189) Ligands
The coordination chemistry of f-block elements, encompassing both the lanthanide and actinide series, with thiocyanate (NCS⁻) ligands is a field of significant interest. This is driven by the potential application of these complexes in the separation of actinides from lanthanides, a crucial step in advanced nuclear fuel cycles. rsc.org The thiocyanate ion is an ambidentate ligand, capable of coordinating through either the nitrogen or the sulfur atom. iitk.ac.in In complexes with the hard Lewis acidic f-block elements, coordination is almost exclusively through the nitrogen atom. cardiff.ac.uknih.gov
Crystal Chemistry of Lanthanide and Actinide Thiocyanate Complexes
The crystal structures of lanthanide and actinide thiocyanate complexes reveal a diverse range of coordination numbers and geometries, often influenced by the size of the f-block metal ion and the nature of the counterion present in the crystal lattice.
Lanthanide Thiocyanate Complexes:
Lanthanide thiocyanate complexes exhibit a variety of coordination environments. For instance, a series of aquaheptakis(thiocyanato)lanthanoidate(III) complexes with the general formula [(C₂H₅)₄N]₄[M(NCS)₇(H₂O)] (where M = La, Ce, Pr, Nd, Dy, Er) have been synthesized and structurally characterized. oup.com In these complexes, the lanthanide ion is eight-coordinate, with seven nitrogen atoms from the thiocyanate ligands and one oxygen atom from a water molecule arranged in a cubic geometry. oup.com The structure of these complexes is such that the tetraethylammonium (B1195904) cations occupy positions analogous to the chloride ions in a sodium chloride lattice, while the complex anions are located at the sodium ion positions. oup.com
Another example is the series of complexes with the formula [Et₄N][Ln(NCS)₄(H₂O)₄] (where Ln = Pr, Tb, Dy, Ho, Yb). cardiff.ac.uk In contrast, the use of a different counterion, cesium, leads to the formation of an eight-coordinate complex, Cs₅[Nd(NCS)₈], with a coordination geometry intermediate between a cube and a square antiprism. nih.govacs.org The coordination number can also be influenced by the stoichiometry of the ligands. For example, complexes with the general formula [Ln(Ph₃PO)₄(NCS)₃] (Ln = La-Tb) are seven-coordinate, while those with the formula [Ln(Ph₃PO)₃(NCS)₃] (Ln = Sm-Lu) are six-coordinate with a fac-octahedral geometry. bath.ac.uk
Actinide Thiocyanate Complexes:
Structurally characterized actinide thiocyanate complexes are less numerous but equally important for understanding the differences in bonding and coordination between lanthanides and actinides. cardiff.ac.uk High coordination numbers are also prevalent among these complexes. cardiff.ac.uk Examples include the eight-coordinate homoleptic thiocyanate complexes [Et₄N]₄[An(NCS)₈] where An = Th(IV), U(IV), and Pu(IV). cardiff.ac.ukosti.govnih.gov The coordination geometry in these complexes is typically a distorted cube or a square antiprism. For instance, in [Et₄N]₄[U(NCS)₈], the uranium atom is in a cubic coordination environment, while in its cesium salt, Cs₄[U(NCS)₈], a square-antiprism geometry is observed. oup.comacs.org Similarly, the neptunium (B1219326) complex [N(CH₃)₄]₄[Np(NCS)₈] features a distorted tetragonal antiprism geometry. researchgate.net Mixed-ligand complexes have also been reported, such as the nine-coordinate [Me₄N]₄[Th(NCS)₇(NO₃)]. cardiff.ac.uk
A significant development has been the synthesis and structural characterization of the trivalent actinide thiocyanate complexes of americium(III) and curium(III), which are isostructural with their lanthanide counterparts. rsc.orgrsc.orgresearchgate.net These complexes, with the general formula [Et₄N]₄[An(NCS)₇], are seven-coordinate due to a 7/8ths occupancy of the thiocyanate ligands, as determined by single-crystal X-ray diffraction. rsc.orgrsc.org
Interactive Data Table: Selected Crystallographic Data for f-block Thiocyanate Complexes
Comparative Studies of Metal-Ligand Interactions in f-block Thiocyanates
Comparative studies of metal-ligand interactions in f-block thiocyanate complexes are essential for understanding the subtle differences in bonding between lanthanides and actinides, which are thought to be the basis for their separation. rsc.org The "soft-donor hypothesis" suggests that the more radially extended 5f orbitals of the actinides should lead to a greater degree of covalency in their bonds with soft-donor ligands like thiocyanate, compared to the lanthanides. rsc.orgrsc.org
However, structural data alone often provide limited insight into these differences. rsc.org Spectroscopic techniques, particularly Raman spectroscopy, have been employed to probe the nature of the metal-thiocyanate bond. rsc.orgrsc.org In a comparative study of isostructural lanthanide and actinide(III) thiocyanate complexes, Raman spectroscopy indicated that the metal-ligand interactions are very similar and predominantly electrostatic in nature. rsc.orgrsc.org The vibrational frequencies of the M-NCS and N≡C-S modes show only small variations across the series, suggesting that a significant change from electrostatic to more covalent bonding does not occur. rsc.org
Interactive Data Table: Comparison of Metal-Ligand Bond Distances and Vibrational Frequencies
Influence of Tetraethylammonium Counterions on Complex Formation and Stability
The tetraethylammonium ([Et₄N]⁺) counterion plays a crucial role in the crystallization and stability of f-block thiocyanate complexes. Its size and charge distribution influence the packing of the complex anions in the crystal lattice, which in turn can affect the coordination number and geometry of the metal center.
The use of tetraethylammonium has enabled the isolation and crystallization of a variety of homoleptic and mixed-ligand thiocyanate complexes of both lanthanides and actinides. cardiff.ac.ukoup.comosti.govnih.gov For example, the synthesis of the eight-coordinate complexes [Et₄N]₄[An(NCS)₈] (An = Th, Pu) and the seven-coordinate [Et₄N]₄[An(NCS)₇] (An = Am, Cm) was achieved by reacting the corresponding metal salts with an excess of tetraethylammonium thiocyanate in a suitable solvent. osti.govnih.govrsc.org The presence of a large excess of [Et₄N]NCS was found to be essential for the crystallization of the homoleptic tetravalent plutonium complex, [Et₄N]₄[Pu(NCS)₈]. osti.govnih.gov
In the case of the aquaheptakis(thiocyanato)lanthanoidate(III) complexes, the tetraethylammonium cations effectively isolate the anionic complexes from each other in the crystal lattice. oup.com This can contribute to the stability of the complex by preventing polymerization or the formation of bridged structures. The packing arrangement in these crystals shows that each metal complex anion is surrounded by six tetraethylammonium cations. oup.com
Furthermore, the tetraethylammonium ion can influence the type of complex that crystallizes. For instance, in the uranium thiocyanate system, the use of tetraethylammonium led to the isolation of [Et₄N]₄[U(NCS)₈], whereas using cesium as the counterion resulted in Cs₄[U(NCS)₈], which has a different coordination geometry. oup.com This demonstrates that the counterion can be a determining factor in the final structure of the complex. The stability of these complexes in non-aqueous solvents like acetonitrile (B52724) is also noteworthy, where they often maintain their inner-sphere thiocyanate coordination. osti.govnih.gov
Electrochemical Investigations and Applications of Tetraethylammonium Thiocyanate
Conductance Studies in Non-Aqueous Solvents
The behavior of tetraethylammonium (B1195904) thiocyanate (B1210189) as an electrolyte in non-aqueous solvents has been a subject of significant interest, particularly in understanding ion-solvent and ion-ion interactions. Acetonitrile (B52724), a polar aprotic solvent, is a common medium for these investigations due to its ability to dissolve a wide range of electrolytes and its relevance in electrochemical applications.
Limiting Molar Conductance and Ion Association Phenomena in Acetonitrile
The study of molar conductance provides valuable insights into the state of an electrolyte in solution. At infinite dilution, the molar conductance reaches a maximum value known as the limiting molar conductance (Λ₀), where inter-ionic forces are negligible. In practice, Λ₀ is determined by extrapolating molar conductance data at various concentrations to zero concentration.
However, other studies on similar tetraalkylammonium salts, such as tetrabutylammonium (B224687) thiocyanate in acetonitrile, have shown slight ionic association. researchgate.net These studies utilize the 1978 Fuoss conductance-concentration equation to analyze the data, which allows for the determination of the limiting molar conductance (Λ₀), the association constant (Kₐ), and the association diameter (R). researchgate.netresearchgate.net The phenomenon of ion association describes the formation of ion pairs in solution, which can be influenced by factors such as the nature of the solvent, temperature, and the size and charge of the ions. wikipedia.org In solvents with moderate dielectric constants like acetonitrile, both contact ion pairs and solvent-shared ion pairs can exist. wikipedia.org
A study on tetraethylammonium thiocyanate in acetonitrile provided the following conductance data:
Conductance Data for this compound in Acetonitrile oup.com
| Concentration (C) / mM | Observed Molar Conductance (Λ) / Ω⁻¹ cm² mol⁻¹ | Calculated Molar Conductance (Λcalcd) / Ω⁻¹ cm² mol⁻¹ |
|---|---|---|
| 0.5 | 194.5 | 194.4 |
| 1.0 | 192.5 | 192.4 |
| 2.5 | 188.8 | 188.7 |
| 5.0 | 184.9 | 184.9 |
| 10.0 | 180.0 | 180.0 |
| 25.0 | 171.4 | 171.5 |
| 50.0 | 162.7 | 162.7 |
Analysis of Electrolyte Dissociation Behavior
The dissociation behavior of this compound in acetonitrile is crucial for its application in electrochemistry. The assumption of complete dissociation in dilute solutions, as suggested by some studies, simplifies the understanding of its conductive properties. oup.com The calculated molar conductance values in the provided table, which align closely with the observed values, were derived using the Fuoss-Onsager conductance equation for a non-associated electrolyte. oup.com This agreement supports the notion that in the given concentration range, ion-pairing is minimal.
Polarographic and Voltammetric Studies of Metal-Thiocyanate Complexes in the Presence of Tetraethylammonium Ions
The presence of tetraethylammonium ions in non-aqueous solutions containing metal ions and thiocyanate ligands significantly influences the electrochemical behavior of the resulting metal-thiocyanate complexes. Polarography and cyclic voltammetry are powerful techniques used to investigate the reduction and oxidation mechanisms, as well as the kinetics of these complex systems.
Electrochemical Reduction and Oxidation Mechanisms
The electrochemical behavior of various metal-thiocyanate complexes, including those of cadmium(II), copper(II), cobalt(II), iron(II), and uranium, has been studied in acetonitrile with this compound as the supporting electrolyte. oup.comoup.comresearchgate.netcardiff.ac.uksci-hub.se These studies reveal complex formation and stepwise reduction or oxidation processes at the electrode surface.
For instance, in the case of copper(II)-thiocyanate complexes, polarographic studies show multiple reduction waves, with the half-wave potentials shifting to more negative values as the concentration of thiocyanate ions increases. oup.com This indicates the formation of different complex species in solution. The electrode reactions can be influenced by interactions with the mercury electrode used in polarography. oup.com
In the study of uranium thiocyanate complexes, cyclic voltammetry has been employed to explore the cathodic behavior of species like [Et₄N]₄[U(NCS)₈] and [Et₄N][U(NCS)₅(bipy)₂]. researchgate.netcardiff.ac.uk The results indicate that the reduction of these complexes can trigger a rapid dissociation of thiocyanate ions and subsequent decomposition of the complex. researchgate.netcardiff.ac.uk The oxidation chemistry can also be complex; for example, the oxidation of [Et₄N]₃[UO₂(NCS)₅] in the presence of bipyridine leads to the formation of a U(IV) compound, demonstrating a ligand-based oxidation that results in a metal-based reduction. researchgate.netcardiff.ac.uk
Kinetic Current Analysis and Rate Constant Determination
In some metal-thiocyanate systems, the observed polarographic currents are not solely diffusion-controlled but also have a kinetic component. This "kinetic current" arises from a chemical reaction preceding the electron transfer step, such as the dissociation of a complex.
A notable example is the cobalt(II)-thiocyanate system in acetonitrile. oup.com A kinetic current is observed, which is attributed to the fast dissociation of the [Co(NCS)₄]²⁻ complex. oup.com By analyzing the relationship between the kinetic current (iₖ) and the diffusion current (iₐ) as a function of the thiocyanate ion concentration, it is possible to determine the rate constant for the dissociation of the complex. oup.com For the dissociation of [Co(NCS)₄]²⁻, a rate constant (k) of 1.2 x 10⁴ s⁻¹ was calculated. oup.com
Similarly, for the iron(II)-thiocyanate system, the rate constant for the reduction of the complex was determined to be 1.9 × 10⁻³ cm/s using cyclic voltammetry. oup.com This type of analysis provides crucial information about the lability and reaction dynamics of these complexes in solution.
Role in Electrolyte Development for Electrochemical Devices
This compound and related tetraalkylammonium salts are important components in the development of electrolytes for a variety of electrochemical devices, including batteries and supercapacitors. nih.govmdpi.comresearchgate.netmdpi.comscispace.comchemimpex.comcore.ac.ukresearchgate.netmdpi.comresearchgate.netresearchgate.netrsc.org The primary function of an electrolyte is to provide a medium for ion transport between the anode and cathode while being electronically insulating. nih.govmdpi.com
The choice of electrolyte significantly impacts the performance of these devices, influencing factors such as ionic conductivity, electrochemical stability window, safety, and durability. nih.gov While aqueous electrolytes offer high conductivity, their narrow operating voltage window limits the energy density of the devices. researchgate.netscispace.com Organic electrolytes and ionic liquids, often containing tetraalkylammonium salts, are explored as alternatives to achieve wider potential windows. researchgate.net
In the context of supercapacitors, thiocyanate-based electrolytes have been recognized for their high conductivity and for exhibiting attractive redox activity, which can enhance the energy storage capacity of the device. rsc.org For instance, electrolytes containing ammonium (B1175870) thiocyanate have been shown to allow for a cell voltage of 1.6 V in symmetric carbon/carbon systems. rsc.org
Tetraethylammonium salts are also used in solid polymer electrolytes (SPEs). nih.gov SPEs are considered safer than liquid electrolytes due to the absence of volatile and flammable solvents and can be fabricated into various flexible designs. nih.gov For an SPE to be practical, it must exhibit good ambient ionic conductivity, typically in the range of 10⁻⁴ to 10⁻² S cm⁻¹, a wide electrochemical stability window, and good mechanical and thermal stability. nih.gov Tetraethylammonium salts can be incorporated into polymer matrices to enhance their ionic conductivity. mdpi.com
In lithium-sulfur batteries, tetraethylammonium cations from additives like tetraethylammonium nitrate (B79036) have been shown to form a protective layer that inhibits the formation of lithium dendrites, a common failure mechanism. mdpi.com This highlights the multifunctional role that the tetraethylammonium cation can play in improving the performance and lifespan of electrochemical energy storage systems. mdpi.com
Spectroscopic Characterization and Computational Studies of Tetraethylammonium Thiocyanate Systems
Vibrational Spectroscopy for Structural and Bonding Analysis
Vibrational spectroscopy serves as a powerful tool for probing the structure and bonding in tetraethylammonium (B1195904) thiocyanate (B1210189) systems. Techniques such as Infrared (IR) and Raman spectroscopy, along with the more advanced two-dimensional infrared (2DIR) spectroscopy, offer detailed insights into the molecular vibrations of the thiocyanate ion and its interactions with its environment.
Infrared (IR) and Raman Spectroscopy of Thiocyanate Vibrational Modes
The thiocyanate anion (SCN⁻) possesses three fundamental vibrational modes: the C≡N stretching vibration (ν(CN)), the C-S stretching vibration (ν(CS)), and the doubly degenerate S-C-N bending vibration (δ(SCN)). scispace.com The frequencies of these modes are sensitive to the local environment of the thiocyanate ion, including coordination to a metal center and the nature of the cation. rsc.org
The C≡N stretching vibration is particularly informative. In a free thiocyanate ion, this mode typically appears around 2057 cm⁻¹ in the IR spectrum. aip.org When the thiocyanate ion forms a contact ion pair, for instance with a metal cation, this frequency shifts. For example, in the presence of Li⁺, a higher frequency peak at approximately 2072 cm⁻¹ is observed, indicating the formation of a contact ion pair. aip.orgosti.gov The ν(CS) stretch is found in the 700-800 cm⁻¹ region, and the δ(SCN) bend appears around 480 cm⁻¹. scispace.comaip.orgosti.gov
The coordination mode of the thiocyanate ligand to a metal center (i.e., through the nitrogen or sulfur atom) can often be distinguished by shifts in these vibrational frequencies. researchgate.net N-coordination (isothiocyanate) and S-coordination (thiocyanate) result in different electronic perturbations of the SCN⁻ ligand, which are reflected in the IR and Raman spectra. researchgate.netksu.edu.sa While the ν(CN) frequencies for both coordination modes can be very close, the ν(CS) peak position is often used to differentiate between them. researchgate.net
Table 1: Fundamental Vibrational Modes of the Thiocyanate Ion
| Vibrational Mode | Description | Approximate Frequency Range (cm⁻¹) |
|---|---|---|
| ν(CN) | C≡N triple bond stretch | 2000 - 2100 aip.orgosti.gov |
| ν(CS) | C-S single bond stretch | 700 - 800 aip.orgosti.gov |
| δ(SCN) | S-C-N bend (degenerate) | ~480 scispace.com |
Two-Dimensional Infrared (2DIR) Spectroscopy for Ion Pairing and Binding Mode Differentiation
While linear IR spectroscopy can identify the presence of contact ion pairs, it often struggles to differentiate between N-bound and S-bound isomers due to overlapping C≡N stretching frequencies. aip.orgosti.gov Two-dimensional infrared (2DIR) spectroscopy offers a more powerful approach to distinguish these binding modes by probing the dynamics of the vibrational frequencies. aip.orgosti.gov
Electronic Absorption Spectroscopy for Ligand-to-Metal Charge Transfer Analysis
Electronic absorption spectroscopy, particularly in the UV-visible range, is a key technique for studying the electronic transitions within metal complexes containing the thiocyanate ligand. One of the most significant features in the electronic spectra of these complexes are ligand-to-metal charge transfer (LMCT) bands. libretexts.org
An LMCT transition involves the transfer of an electron from a molecular orbital that is primarily ligand in character to one that is primarily metal in character. libretexts.org In the case of thiocyanate complexes, an electron from an orbital with significant contribution from the thiocyanate ligand is excited to a vacant or partially filled d-orbital of the metal center. libretexts.org This process results in the formal reduction of the metal. libretexts.org
LMCT bands are typically very intense, with molar absorptivity (ε) values often exceeding 50,000 L mol⁻¹ cm⁻¹, because they are selection rule allowed transitions. libretexts.org The energy of the LMCT band is dependent on the specific metal and the nature of the ligand. For example, the well-known deep purple color of potassium permanganate (B83412) (KMnO₄) in solution is due to an intense LMCT band in the visible region, where an electron is transferred from an oxygen lone pair to a low-lying manganese orbital. libretexts.org In the context of tetraethylammonium thiocyanate systems, the study of LMCT bands in metal complexes provides valuable information about the electronic structure and the nature of the metal-ligand interaction.
Computational Chemistry Approaches (e.g., DFT)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental spectroscopic data and providing deeper theoretical insights into the properties of this compound systems. scispace.comosti.govresearchgate.net
Theoretical Investigations of Metal-Thiocyanate Bonding Character (Ionic vs. Covalent)
DFT calculations are widely used to investigate the nature of the bond between a metal and the thiocyanate ligand. osti.govresearchgate.net These studies can elucidate the degree of ionic versus covalent character in the metal-NCS or metal-SCN bond. rsc.org For instance, computational studies on actinide and lanthanide thiocyanate complexes have shown that the metal-ligand interaction is predominantly ionic. rsc.org
By analyzing the electron density distribution and molecular orbitals, DFT can help to understand why a particular metal prefers N-coordination over S-coordination, or vice versa. ugr.es Factors such as the hard and soft acid-base (HSAB) principle can be computationally explored. ugr.es For example, calculations on copper(I) thiocyanate complexes have shown a predominance of ionic character when the interaction occurs between copper and nitrogen. ugr.es Furthermore, theoretical calculations have been employed to rationalize the stability of different linkage isomers, often finding that N-coordinated isomers are energetically more stable than their S-coordinated counterparts in certain systems. researchgate.net
Prediction of Spectroscopic Features and Reactivity
A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental results to validate both the theoretical model and the interpretation of the experimental data. DFT calculations can be used to compute vibrational frequencies for the different modes of the thiocyanate ligand in various environments, such as in the free state, in a contact ion pair, or coordinated to a metal. aip.orgosti.gov This allows for the assignment of experimentally observed peaks in IR and Raman spectra. osti.gov
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, including the energies and intensities of LMCT bands. researchgate.netresearchgate.net This predictive capability is crucial for understanding the electronic structure and the nature of the excited states in these complexes. researchgate.net By providing a theoretical framework for interpreting experimental spectra, computational chemistry plays a vital role in advancing our understanding of the structure, bonding, and reactivity of this compound systems.
Supramolecular Interactions and Crystal Engineering Mediated by Tetraethylammonium Thiocyanate
Role of Tetraethylammonium (B1195904) Cation in Crystal Packing and Lattice Formation
The tetraethylammonium (TEA⁺) cation plays a crucial role as a structure-directing agent (SDA) and a template in the crystallization of various compounds. acs.orgresearchgate.net Its size, shape, and charge influence the formation of specific crystal lattices and the stabilization of complex anionic frameworks.
In the synthesis of zeolites, for instance, the TEA⁺ cation is essential for the crystallization of specific structures like zeolite β. acs.orgacs.org It can be occluded within zeolite cavities not as an isolated cation, but as a cluster of approximately six TEA⁺ cations, a nontypical mode of structure direction. acs.org The interaction between the TEA⁺ cation and the zeolite framework is a primary driving force for the stability of the final structure. acs.org Ab initio molecular dynamics (AIMD) simulations have shown that the TEA⁺ ion is crucial in controlling the reactivity and formation of different silicate (B1173343) oligomers during the initial stages of zeolite synthesis. researchgate.net These simulations indicate that in the presence of TEA⁺, the formation of 3-ring silicate structures is more favorable than 4-ring structures, a finding consistent with experimental observations. acs.orgresearchgate.net
In salts with different anions, the TEA⁺ cation's influence on the crystal packing is evident. For example, in tetraethylammonium tris(0-ethylxanthato)tellurate(II), the dimensions of the cation are standard, and it packs efficiently with the complex anion. publish.csiro.au Similarly, in the crystal structure of tetraethylammonium toluene-4-sulfonate, the cations and anions are linked by C-H···O hydrogen bonds, forming ribbon-like structures. researchgate.net The study of binary systems, such as [N(C₂H₅)₄][BF₄] and [N(C₂H₅)₄][PF₆], reveals that the TEA⁺ cation facilitates the formation of solid solutions in both crystal and plastic crystal phases. rsc.orgrsc.org In the highly disordered plastic crystal phase, the salts adopt a rock-salt type structure where the anions randomly occupy the anionic positions within the lattice defined by the cations. rsc.org
The table below summarizes crystallographic data for a complex containing the tetraethylammonium cation, illustrating its role in the unit cell.
| Property | Value |
| Compound | (C₈H₂₀N)[Ni(NCS)₃(C₁₀H₁₀N₆)] |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 31.7117 (12) |
| b (Å) | 7.4378 (3) |
| c (Å) | 24.7885 (9) |
| β (°) | 110.592 (2) |
| Volume (ų) | 5473.2 (4) |
| Z (formula units/cell) | 8 |
| Temperature (K) | 90 |
| Data sourced from a crystallographic study of Tetraethylammonium tris(thiocyanato-κN)[tris(1H-pyrazol-1-yl-κN²)methane]nickelate(II). nih.goviucr.org |
Anion-π Interactions Involving the Thiocyanate (B1210189) Anion
Anion-π interactions are non-covalent forces between an anion and an electron-deficient π-system. The thiocyanate (SCN⁻) anion, as an electron-rich species, can participate in these interactions with various π-acceptors. rsc.orgrsc.org These interactions are significant in molecular recognition, anion transport, and crystal engineering. rsc.org
The formation of anion-π complexes involving thiocyanate is driven by the attraction of the anion to the face of an electrophilic π-system. rsc.orgrsc.org The stability of these complexes generally increases with the strength of the π-acceptor, which is reflected by its reduction potential. rsc.orgnih.gov Interestingly, the stability is largely independent of the maximum electrostatic potential on the surface of the π-acceptor. rsc.orgrsc.org This suggests that in addition to electrostatics, molecular orbital interactions play a substantial role in the formation of these complexes. rsc.orgrsc.org
Experimental and computational studies have explored the associations between SCN⁻ anions and a range of aromatic, olefinic, and quinoidal π-acceptors. rsc.orgrsc.org These complexes often exhibit intense absorption bands in the UV-Vis spectrum, and the energy of these bands correlates with the difference in redox potentials between the anion and the π-acceptor. rsc.orgrsc.org
In the solid state, several anion-π associates involving thiocyanate have been characterized through X-ray structural analysis. rsc.org For instance, studies on tetraoxacalix researchgate.netarene researchgate.nettriazine, a macrocyclic host, show that it forms a 1:1 complex with the thiocyanate anion. researchgate.net X-ray crystallography reveals that two opposing triazine rings of the host act like tweezers, interacting with the anion through cooperative anion-π and lone-pair electron-π interactions. researchgate.net A naphthalene-pillared benzene (B151609) triimide cage has also been shown to be an effective receptor for the thiocyanate anion, which inserts itself between two electron-deficient benzene triimide (BTI) planes. chinesechemsoc.org
The table below shows the association constants for complexes formed between a specific macrocyclic host and various anions, highlighting the relative strength of the anion-π interaction with thiocyanate.
| Anion Complex | Association Constant (Kₐ) in M⁻¹ (in acetonitrile) |
| 1 ·NO₃⁻ | 16950 |
| 1 ·BF₄⁻ | 1188 |
| 1 ·PF₆⁻ | 452 |
| 1 ·SCN⁻ | 239 |
| Data for the host tetraoxacalix researchgate.netarene researchgate.nettriazine (1 ). researchgate.net |
This interaction is defined as occurring when there is clear evidence of a net attraction between the anion and the face of an electrophilic π-system. rsc.orgrsc.orgresearchgate.net
Halogen Bonding Interactions within Thiocyanate Anion Systems
Halogen bonding is a directional, attractive interaction between a covalently bonded halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). researchgate.netresearchgate.net The thiocyanate anion, with its electron-rich nitrogen and sulfur atoms, can act as a polydentate halogen bond acceptor. researchgate.netrsc.org
The ambidentate nature of the SCN⁻ anion allows it to interact with halogen bond donors through either its sulfur (S) or nitrogen (N) end. researchgate.netrsc.org The choice between the two coordination modes is subtle and appears to be close in energy. researchgate.netrsc.org The hard and soft acid-base (HSAB) principle offers a framework for understanding these preferences; the soft sulfur end tends to favor interactions with softer halogen bond donors like iodine. uef.fi
Co-crystallization experiments of tetraethylammonium thiocyanate with various iodinated perfluoroarenes have provided several examples of these interactions. researchgate.netrsc.org In these structures, halogen bonding is observed between the iodine atoms of the neutral molecules and the S or N atoms of the thiocyanate anion. researchgate.netrsc.org The interactions are characterized by short I···(N,S) contacts and nearly linear C–I···(N,S) arrangements. researchgate.netrsc.org
The geometry of the halogen bond differs depending on which atom of the thiocyanate anion is the acceptor.
Interaction with Nitrogen: The C–I···N angle is typically close to linear, often in the range of 145–170°. researchgate.netrsc.org
Interaction with Sulfur: The C–I···S angle is generally close to 90°, which is indicative of a Type II halogen bond interaction. researchgate.netrsc.org
The thiocyanate anion can exhibit various bonding modes, acting as a terminal acceptor or bridging two halogen bond donors. researchgate.netrsc.org In some crystal structures, only the S atom is engaged in halogen bonding, while in others, only the N atom is involved, and in more complex arrangements, both ends of the anion can participate simultaneously. researchgate.netrsc.orgmdpi.com For example, in the co-crystal of 4-methoxyphenyl(phenyl)iodonium thiocyanate, the iodonium (B1229267) cation forms halogen bonds with three different thiocyanate anions through C–I···S and C–I···N interactions, leading to the formation of a complex heterooctameric cluster. mdpi.com
The table below presents selected geometric parameters for halogen bonding interactions observed in a co-crystal containing the thiocyanate anion.
| Halogen Bond Donor | Interaction | d(I···N/S) (Å) | ∠(C–I···N/S) (°) | ∠(I···S–C) (°) |
| 1,2-diiodoperfluorobenzene | I···N | 2.944(8) | 172.6(2) | - |
| 1,2-diiodoperfluorobenzene | I···S | 3.152(2) | 172.8(2) | 104.5(2) |
| sym-C₆F₃I₃ | I···N | 3.074(10) | 173.4(4) | - |
| sym-C₆F₃I₃ | I···S | 3.211(3) | 177.7(3) | 90.2(4) |
| Data from the co-crystallization of Et₄N⁺SCN⁻ with iodoperfluorobenzenes. researchgate.net |
These directional interactions make the thiocyanate anion a valuable component in crystal engineering, enabling the construction of predictable supramolecular architectures. researchgate.net
Analytical Chemistry Methodologies Utilizing Tetraethylammonium Thiocyanate As a Reagent or Component
Applications in Chromatography (e.g., Ion Chromatography)
In chromatographic sciences, tetraalkylammonium salts, including tetraethylammonium (B1195904), are primarily used as mobile phase additives in a technique known as ion-pair chromatography (IPC) or ion-interaction chromatography. nih.govdcu.ie This method allows for the separation of ionic analytes on a non-polar stationary phase, such as C18. nih.govvu.lt The fundamental principle involves the tetraethylammonium cation from the mobile phase adsorbing onto the surface of the stationary phase, creating a dynamic ion-exchanger. Anionic analytes, such as nitrate (B79036), iodide, and thiocyanate (B1210189), can then partition from the mobile phase by electrostatically interacting with this modified surface.
The retention of the analyte anions is influenced by several factors, including the concentration of the tetraethylammonium salt, the pH of the mobile phase, and the percentage of organic modifier (like acetonitrile) in the eluent. dcu.ievu.lt By carefully optimizing these parameters, complex mixtures of anions can be effectively separated. For instance, studies using the analogous tetrabutylammonium (B224687) cation have demonstrated the successful separation of thiocyanate from other anions like bromide and nitrate in under 8 minutes, with detection via UV absorption. vu.lt
While tetrabutylammonium is frequently cited, the principle applies to other tetraalkylammonium salts. Creative Proteomics lists tetraethylammonium as a cation that can be analyzed via ion chromatography, indicating its compatibility with these systems. creative-proteomics.com Methods have been developed for the rapid analysis of anions like thiocyanate in various matrices, including urine and ionic liquids, using IPC with quaternary ammonium (B1175870) salts as ion-interaction reagents. nih.govnih.gov
Table 1: Chromatographic Methods for Thiocyanate Utilizing Quaternary Ammonium Reagents
| Technique | Quaternary Ammonium Reagent | Stationary Phase | Detection Method | Analytes Separated | Reference |
|---|---|---|---|---|---|
| Ion-Interaction Chromatography | 10 mM Tetrabutylammonium Phosphate | C18 (30 mm x 4.6 mm, 3 µm) | UV (230 nm) | Nitrite, Nitrate, Thiocyanate | nih.gov |
| Ion Pair Chromatography | 2 mmol/l Tetrabutylammonium-Phosphate | C18 (25 cm × 4.6 mm, 5 µm) | UV (210 nm) | Br⁻, NO₃⁻, I⁻, SCN⁻ | vu.lt |
| HPLC | Tetrabutylammonium Hydroxide (B78521) (TBA) + Citric Acid | Chromolith Speed ROD RP-18e | Direct Conductivity | BF₄⁻, SCN⁻, PF₆⁻ | nih.gov |
| Mobile Phase Ion Chromatography (MPIC) | 3 mM Tetrabutylammonium Hydroxide | Dionex IonPac NS1-10µm | Suppressed Conductivity | Propanesulfonate, Iodide, Thiocyanate, Hexanesulfonate | thermofisher.com |
Spectrophotometric Determination Techniques for Related Analytes
The thiocyanate anion is a well-known chromogenic (color-forming) ligand, particularly with transition metals like iron(III). This property is the foundation for numerous spectrophotometric methods for determining either thiocyanate itself or metal ions that form colored thiocyanate complexes. razi.ac.irresearchgate.net The reaction between ferric ions (Fe³⁺) and thiocyanate ions produces a series of intensely red-colored complexes, such as [Fe(SCN)(H₂O)₅]²⁺, which can be quantified by measuring its absorbance at a specific wavelength, typically around 465-505 nm. razi.ac.irnih.gov
Tetraethylammonium thiocyanate can be utilized in these methods in two primary ways. First, it can serve as a standardized source of thiocyanate ions for the determination of metals. Second, the tetraethylammonium cation can act as a counter-ion to form an ion-pair with an anionic metal-thiocyanate complex, such as [Fe(SCN)₄]⁻ or [Ta(SCN)₆]⁻. srce.hrdoi.org This ion-pair is often more soluble in an organic solvent than the original charged complex, allowing for its extraction from the aqueous sample into an organic phase (e.g., chloroform, ethyl acetate). This liquid-liquid extraction step serves to both concentrate the analyte and remove interfering substances from the sample matrix, thereby enhancing the sensitivity and selectivity of the analysis. srce.hrdoi.org
For example, a method for determining tantalum involves forming the hexathiocyanatotantalate(V) anion, which is then paired with the tetrabutylammonium cation and extracted into ethyl acetate (B1210297) for spectrophotometric measurement. doi.org Similarly, iron can be determined by forming the ferric thiocyanate complex, which is then extracted into an organic solvent with a quaternary ammonium salt like Aliquat 336, forming a red-colored extract suitable for analysis. nih.gov These principles are directly applicable using tetraethylammonium as the counter-ion.
Table 2: Spectrophotometric Methods Involving Thiocyanate Complexation
| Analyte | Principle | Quaternary Ammonium Salt (or analog) | Wavelength (λmax) | Reference |
|---|---|---|---|---|
| Tantalum(V) | Ion-pair extraction of [Ta(SCN)₆]⁻ | Tetrabutylammonium Bromide | 482 nm | doi.org |
| Iron(III) | Ion-pair extraction of ferric thiocyanate complex | Cetyltrimethylammonium (CTMA) Bromide | 473 nm | srce.hr |
| Iron(III) | Suspended droplet microextraction of ferric thiocyanate complex | Aliquat 336 | 505 nm | nih.gov |
| Cyanide | Conversion to SCN⁻ followed by complexation with Fe(III) | Not Applicable | 465 nm | razi.ac.ir |
| Palladium(II) | Ion associate flotation of [Pd(SCN)₄]²⁻ with Methylene Blue | Not Applicable (uses basic dye) | 660 nm | psu.edu |
Mass Spectrometry-Based Analytical Methods
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the sensitive and specific quantification of thiocyanate. However, as thiocyanate is a non-volatile anion, it requires chemical modification (derivatization) before it can be analyzed by GC. Tetraalkylammonium salts play a crucial role in this process through phase-transfer catalysis.
Phase-transfer catalysis is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). google.com In the context of thiocyanate analysis, the analyte (SCN⁻) is typically in an aqueous sample (like plasma or saliva), while the derivatizing agent is dissolved in an organic solvent. nih.govnih.gov
A tetraalkylammonium salt, such as tetrabutylammonium sulfate, is added as the phase-transfer catalyst. nih.govresearchgate.net The lipophilic (fat-soluble) tetraalkylammonium cation pairs with the thiocyanate anion, forming a neutral, lipophilic ion-pair [(R)₄N]⁺[SCN]⁻. This ion-pair can then migrate across the phase boundary from the aqueous layer into the organic layer. Once in the organic phase, the thiocyanate anion is free to react with the derivatizing agent, a process that would otherwise not occur or would be extremely slow. This one-step extraction and derivatization greatly simplifies sample preparation. nih.govresearchgate.net While tetrabutylammonium salts are commonly cited, other quaternary ammonium salts, including this compound itself, can function as phase-transfer agents for this purpose. mdpi.comsdstate.edu
A widely used derivatization strategy for thiocyanate and other anions for GC-MS analysis is extractive alkylation using pentafluorobenzyl bromide (PFB-Br). nih.govcanada.ca Under phase-transfer conditions as described above, the thiocyanate anion reacts with PFB-Br to form pentafluorobenzyl thiocyanate (PFB-SCN), a volatile and thermally stable derivative. researchgate.net
This derivative is highly suitable for GC-MS analysis. The electron-rich pentafluorobenzyl group makes the molecule particularly sensitive to electron capture detection (ECD) or negative chemical ionization mass spectrometry, allowing for very low detection limits. tcichemicals.com Using GC-MS with selected ion monitoring (SIM), the instrument can be set to detect specific ions characteristic of PFB-SCN, providing excellent selectivity and quantitative accuracy. nih.gov This methodology has been successfully applied to the simultaneous determination of cyanide and thiocyanate in biological fluids like saliva and plasma. nih.govnih.govresearchgate.netsdstate.edu The use of isotopically labeled internal standards (e.g., ¹³C¹⁵N-thiocyanate) further improves the precision and accuracy of the quantification. sdstate.edusdstate.edu
Table 3: GC-MS Methods for Thiocyanate Analysis via Derivatization
| Matrix | Phase-Transfer Catalyst | Derivatizing Agent | Derivative | Detection Limit (SCN⁻) | Reference |
|---|---|---|---|---|---|
| Plasma | Tetrabutylammonium Sulfate | Pentafluorobenzyl Bromide | PFB-SCN | 50 nM | nih.govresearchgate.netsdstate.edu |
| Saliva | Tetrabutylammonium Sulfate | Pentafluorobenzyl Bromide | PFB-SCN | 5 µmol/L (in method) | nih.gov |
| Milk | Cetyltrimethylammonium Bromide | Pentafluorobenzyl Bromide | PFB-SCN | Not specified | researchgate.net |
| Plasma Proteins | Tetrabutylammonium Sulfate | Pentafluorobenzyl Bromide | PFB-SCN | 2.5 ng/mL | sdstate.edu |
Q & A
Q. How can reaction kinetics for thiocyanate-mediated isomerization reactions be determined experimentally?
To study the isomerization kinetics of alkyl thiocyanates (e.g., converting thiocyanates to isothiocyanates), first-order rate constants are derived from gas chromatography (GC) analysis. Plotting log[relative mole fraction] versus time yields linear relationships, and activation parameters (ΔH‡, ΔS‡) are calculated using the Arrhenius equation. For example, in studies with tetraethylammonium azide, GC revealed exclusive formation of azides in thiocyanate solutions, while isothiocyanates remained unreacted. This method requires controlled heating (80–110°C) and monitoring of tar formation, which complicates material recovery .
Q. What analytical methods are effective for quantifying tetraethylammonium thiocyanate in complex matrices?
Thiocyanate complexation assays coupled with UV-Vis spectroscopy are widely used. For example, iron-thiocyanate complexes exhibit strong absorbance at ~460 nm, enabling quantification via Beer-Lambert law. Method validation includes spiking known thiocyanate concentrations into samples and performing recovery tests (e.g., 95–105% recovery). Statistical tools like ANOVA and t-tests are applied to assess reproducibility, particularly in biological or environmental samples where matrix effects may interfere .
Q. How does this compound influence electrochemical oxygen reduction reactions?
In unbuffered solutions, tetraethylammonium salts alter oxygen reduction waves by interacting with hydrogen peroxide intermediates. For instance, impurities in tetraethylammonium hydroxide neutralize hydroxyl ions, shifting reduction potentials. Cyclic voltammetry at varying pH (4–9) reveals pH-dependent current exaltation, with maximal effects at pH 5. Buffered systems (e.g., acetate or phosphate) suppress these phenomena, highlighting the role of solution alkalinity in reaction pathways .
Advanced Research Questions
Q. How can kinetic instability in iron(III)-thiocyanate equilibria be resolved during spectrophotometric analysis?
Stopped-flow techniques combined with global data analysis (e.g., ReactLab Equilibria) are critical. Rapid mixing minimizes decomposition, while global fitting of time-resolved spectra distinguishes between overlapping absorbance bands of Fe(SCN)ⁿ⁺ species. This approach yields accurate equilibrium constants (e.g., logβ₁ = 1.5, logβ₂ = 2.8 at 25°C) and molar absorptivities, addressing discrepancies from traditional methods that neglect kinetic effects .
Q. What strategies prevent thiocyanate decomposition during high-temperature nanocrystal synthesis?
Preheating thiourea precursors briefly (<170°C) minimizes isomerization to ammonium thiocyanate, a side reaction that disrupts metal-sulfide nanoparticle formation. Thermal gravimetric analysis (TGA) confirms decomposition thresholds, while inert atmospheres (N₂/Ar) suppress oxidative pathways. Consistency in preheating duration and temperature is vital to avoid irreproducible nanocrystal sizes .
Q. How can thiocyanate bonding modes in coordination complexes be unambiguously assigned?
FT-IR spectroscopy distinguishes between N-bonded (M-NCS) and S-bonded (M-SCN) thiocyanate. For example, in [Ni(SCN)₃(tris(pyrazolyl)methane)]⁻ complexes, C≡N stretches appear at 2050–2100 cm⁻¹ for N-bonded ligands, while S-bonded modes show lower frequencies (<2000 cm⁻¹). Crystal structures (e.g., Ni–N distances of 2.045–2.075 Å) and DFT calculations further validate assignments .
Data Contradiction and Resolution
Q. Why do reported equilibrium constants for iron(III)-thiocyanate complexes vary across studies?
Discrepancies arise from kinetic instability and methodological limitations. Traditional batch methods assume instantaneous equilibrium, whereas stopped-flow global analysis accounts for rapid dissociation. Recent studies report lower logβ values (logβ₁ = 1.5 vs. literature 2.1) due to improved spectral deconvolution and exclusion of transient intermediates. Researchers must specify experimental conditions (ionic strength, temperature) and analytical techniques to enable cross-study comparisons .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
